6-Bromo-4-(2-chloro-phenyl)-2-piperazin-1-yl-quinazoline
Description
Properties
Molecular Formula |
C18H16BrClN4 |
|---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
6-bromo-4-(2-chlorophenyl)-2-piperazin-1-ylquinazoline |
InChI |
InChI=1S/C18H16BrClN4/c19-12-5-6-16-14(11-12)17(13-3-1-2-4-15(13)20)23-18(22-16)24-9-7-21-8-10-24/h1-6,11,21H,7-10H2 |
InChI Key |
NSBOZKPYCFWSMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Heterocyclization Approach:
Suzuki–Miyaura Coupling:
- Industrial-scale production methods may involve multistep syntheses, purification, and optimization for yield and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives, including 6-bromo-4-(2-chloro-phenyl)-2-piperazin-1-yl-quinazoline. These compounds have been designed to inhibit specific kinases involved in cancer cell proliferation.
Case Study:
A study conducted by researchers synthesized a series of quinazoline derivatives and evaluated their antiproliferative effects on various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound for further development in anticancer therapy .
Antifungal Properties
The antifungal activity of quinazoline derivatives has also been explored, with promising results.
Research Findings:
A recent publication detailed the synthesis of this compound and its evaluation against various fungal strains. The compound demonstrated effective inhibition against Candida albicans and Aspergillus niger, indicating its potential use as an antifungal agent .
Neuropharmacological Effects
The piperazine moiety in the compound is known for its neuropharmacological activities, making it a candidate for research into treatments for neurological disorders.
Study Insights:
Research has shown that compounds with similar structures can exhibit anxiolytic and antidepressant effects. Investigations into this compound could reveal similar properties, warranting further exploration in the context of mental health treatments.
Molecular Modeling Studies
Molecular modeling techniques have been employed to predict the interaction of this compound with various biological targets.
Computational Analysis:
Studies using docking simulations have indicated that this compound binds effectively to target proteins involved in cancer progression. Such insights are crucial for understanding the mechanism of action and optimizing the compound for enhanced efficacy .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-bromoaniline + 2-chlorobenzoyl chloride | Reflux in dichloromethane | 50% |
| 2 | Piperazine + intermediate product | Heating under reflux | 49% |
This table summarizes key steps in the synthesis process along with yields obtained from experimental procedures .
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Substituent Variations and Pharmacological Activity
The table below compares key structural features and reported activities of analogous quinazolines:
Key Observations :
- Anticonvulsant Activity: Piperazine-substituted quinazolines (e.g., 4-chloro-2-piperazin-1-yl derivatives) show efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, suggesting CNS penetration .
- Synthetic Utility : 6-Bromo-2,4-dichloroquinazoline () serves as a precursor for derivatives like the target compound, with halogen atoms at positions 2, 4, and 6 enabling selective substitution .
Physicochemical Properties
- Solubility : Bromo and chloro substituents reduce aqueous solubility (e.g., 6-bromo-2,4-dichloroquinazoline is slightly water-soluble, ), but piperazine may improve solubility in acidic media via protonation .
Biological Activity
6-Bromo-4-(2-chloro-phenyl)-2-piperazin-1-yl-quinazoline is a heterocyclic compound characterized by its quinazoline core, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom at the 6-position, a 2-chlorophenyl group at the 4-position, and a piperazine substituent at the 2-position. Its molecular formula is with a molecular weight of approximately 403.7 g/mol.
The biological activity of quinazoline derivatives, including this compound, primarily involves their ability to interact with various biological targets such as enzymes and receptors. These interactions can lead to the inhibition of specific pathways critical for cell proliferation and survival, particularly in cancer cells. The compound has shown potential as an inhibitor of tyrosine kinases (TKs), which are pivotal in signaling pathways associated with cancer progression.
Biological Activity and Pharmacological Effects
Research indicates that quinazoline derivatives possess significant pharmacological effects, including:
- Anticancer Activity : Several studies have demonstrated the efficacy of quinazoline derivatives against various cancer cell lines. For example, compounds structurally related to this compound have been evaluated for their cytotoxic effects against pancreatic and prostate cancer cell lines, showing promising results in inhibiting cell growth .
- Antimicrobial Properties : Quinazoline derivatives have also been explored for their antibacterial and antileishmanial activities. Certain derivatives exhibit effective inhibition against multi-drug resistant strains of bacteria, suggesting their potential as novel antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural features. The presence of halogen substituents and the piperazine linkage enhances receptor binding capabilities compared to other similar compounds. The following table summarizes some related compounds and their unique features:
| Compound Name | Unique Features |
|---|---|
| 6-Bromoquinazoline | Lacks piperazine; primarily studied for anticancer activity. |
| 4-(Chlorophenyl)quinazoline | Similar core but different substitution pattern affects activity. |
| 6-Methylquinazoline | Exhibits different pharmacological properties due to methyl group presence. |
Case Studies and Research Findings
- Antitumor Activity : A study highlighted that quinazoline derivatives showed increased antitumor activity compared to gefitinib, a known anticancer agent. The most effective compounds were identified through structure–activity relationship studies, indicating that modifications at specific positions on the quinazoline nucleus significantly impact cytotoxicity against cancer cell lines .
- Mechanistic Insights : Molecular docking studies revealed that certain derivatives bind effectively to the epidermal growth factor receptor (EGFR), demonstrating strong binding affinities that correlate with their antiproliferative activities .
- In Vivo Efficacy : In murine models, specific quinazoline derivatives demonstrated significant reductions in parasitemia for leishmaniasis treatment when administered at defined dosages, underscoring their potential therapeutic applications beyond oncology .
Q & A
Q. What are the standard synthetic routes for 6-Bromo-4-(2-chloro-phenyl)-2-piperazin-1-yl-quinazoline, and how are intermediates characterized?
The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example, a quinazoline core is synthesized via refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., piperazine derivatives) in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol . Intermediates are characterized using TLC (cyclohexane:ethyl acetate, 2:1) and FT-IR to confirm functional groups (e.g., C=O at 1705 cm⁻¹, C-Br at 528 cm⁻¹) . 1H NMR (DMSO-d6) is used to verify aromatic proton environments (δ 7.39–8.11 ppm) and substituent integration .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR to map proton environments and carbon frameworks, particularly distinguishing piperazine NH signals (δ ~2.51 ppm) and aromatic substituents .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peaks) and detect isotopic patterns from bromine/chlorine .
- X-ray Diffraction : For unambiguous confirmation of crystal structure and substituent spatial arrangement, as demonstrated in related quinazoline derivatives .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural analysis?
Discrepancies may arise from dynamic processes (e.g., piperazine ring puckering) or solvent effects. Strategies include:
- Variable-Temperature NMR : To detect conformational changes (e.g., broadening/resolution of peaks at low temperatures) .
- DFT Calculations : Compare experimental NMR shifts with computed values for different conformers .
- Complementary Techniques : Use X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, NOESY) to resolve ambiguities in NOE correlations .
Q. What methodologies optimize yield in palladium-catalyzed cross-coupling reactions for quinazoline derivatives?
Key factors:
- Catalyst Selection : Pd(PPh3)4 or Pd2(dba)3 with ligands (e.g., XPhos) for Buchwald-Hartwig amination of piperazine .
- Solvent Systems : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity, while bases like K2CO3 neutralize HCl byproducts .
- Temperature Control : Reactions often proceed at 80–100°C with microwave assistance to reduce time and side products .
- Monitoring : Real-time HPLC or GC-MS to track intermediate consumption and adjust conditions dynamically .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
Systematic SAR studies involve:
- Halogen Scanning : Replace bromine with chlorine/fluorine to assess steric/electronic effects on target binding (e.g., kinase inhibition) .
- Piperazine Derivatives : Introduce substituents (e.g., 4-methoxyphenyl) to modulate lipophilicity and bioavailability .
- In Silico Profiling : Molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or serotonin receptors .
Methodological Challenges and Solutions
Q. What strategies mitigate decomposition during storage of halogenated quinazolines?
Q. How can synthetic byproducts (e.g., regioisomers) be minimized in quinazoline synthesis?
- Regioselective Protocols : Use directing groups (e.g., nitro) to control electrophilic substitution positions .
- Chromatographic Separation : Preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate isomers .
- Kinetic Control : Optimize reaction time to favor thermodynamically stable products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
